molecular formula C10H8F2O3 B176084 Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate CAS No. 185302-85-6

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Cat. No. B176084
M. Wt: 214.16 g/mol
InChI Key: SHYGKBSEUWXPBM-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (MDPOP) is an organofluorine compound that is used in a variety of scientific research applications. It is a versatile compound, with a wide range of uses in the fields of organic chemistry, biochemistry, and drug development. MDPOP is a key component in the synthesis of a variety of organic compounds, and is also used in the synthesis of pharmaceuticals and other drugs. MDPOP has a unique structure and properties, which make it an attractive target for further research.

Scientific Research Applications

Catalysis and Synthesis

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate and its derivatives are often involved in synthesis processes. For instance, zinc(II) oxide has been utilized as an efficient catalyst for the selective transesterification of β-ketoesters, with the reaction of methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate with various alcohols leading to good to excellent yields (À. Pericas, A. Shafir, & A. Vallribera, 2008). Moreover, methyl 3-aryl-2-bromo-2-chloropropanoates can be prepared by Meerwein reaction from methyl 2-chloroacrylate and various arenediazonium salts under copper(II) bromide catalysis. These compounds have been used as starting materials in reactions for constructing substituted 3-hydroxythiophenes (Y. Ostapiuk et al., 2021).

Electrophysical Properties

A conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate has been synthesized and studied for its redox properties by cyclic voltammetry (S. A. Torosyan et al., 2015). This indicates the potential use of this chemical in the field of materials science, especially in the development of new materials with specific electrical properties.

Drug Development and Molecular Docking

In drug development, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and tested for their anti-tumor activities. The compounds showed inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293). Molecular docking provided evidence for the activity of these compounds as CDK8-CYCC kinase inhibitors, potentially proposing a mechanism of action toward colon cancer therapy (A. Aboelmagd et al., 2021).

Analytical and Physical Characterization

The compound has also been used in studies involving analytical and physical characterization techniques. For example, two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride were characterized using spectroscopic and diffractometric techniques, indicating its role in the detailed study of complex chemical structures (F. Vogt et al., 2013).

properties

IUPAC Name

methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYGKBSEUWXPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374283
Record name Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

CAS RN

185302-85-6
Record name Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Lapidus, OL Eliseev, TN Bondarenko, OE Sizan… - …, 2002 - thieme-connect.com
A number of β-keto esters were synthesized by Pd-catalyzed carbonylation of halomethylketones in the presence of tributylamine in 68-86% yields. The reaction is completed in 2 hours …
Number of citations: 16 www.thieme-connect.com

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